molecular formula C9H8ClN3O B12904175 5-(4-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2-amine CAS No. 62035-96-5

5-(4-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B12904175
CAS No.: 62035-96-5
M. Wt: 209.63 g/mol
InChI Key: QNUIIAOGTAEFPR-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2-amine (CAS 62035-96-5) is a high-purity 1,3,4-oxadiazole derivative of interest in medicinal chemistry and materials science research. This compound features the 1,3,4-oxadiazole heterocycle, a five-membered ring containing one oxygen and two nitrogen atoms, known for its electron-transporting properties and role as a key pharmacophore in drug discovery . As part of the 1,3,4-oxadiazole family, this compound is a valuable scaffold for developing novel antibacterial agents. Research on analogous structures shows potential in inhibiting bacterial targets like peptide deformylase (PDF), a vital enzyme for protein maturation in bacteria . The structural motif is also significant in materials science for constructing complex molecular networks via N—H···N hydrogen bonds, which can be exploited in crystal engineering . The compound's molecular formula is C 9 H 8 ClN 3 O with a molecular weight of 209.63 g/mol . WARNING: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

CAS No.

62035-96-5

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

5-(4-chloro-2-methylphenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C9H8ClN3O/c1-5-4-6(10)2-3-7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)

InChI Key

QNUIIAOGTAEFPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=NN=C(O2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chloro-2-methylbenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The substituents on the phenyl ring and oxadiazole amine group significantly impact melting points, solubility, and bioactivity. Key analogues include:

Table 1: Structural Analogues of 5-(4-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2-amine

Compound Name Substituents on Phenyl Ring Melting Point (°C) Yield (%) Key Features
5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine 4-NO₂ Not reported ~90% Strong electron-withdrawing nitro group; binds GSK-3β via N–H⋯N hydrogen bonds
5-(4-Chlorophenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine (3h) 4-Cl, N-dodecyl 104–130 92% Long alkyl chain enhances lipophilicity
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine 4-OCH₃ Not reported 92% Methoxy group improves solubility; moderate anticancer activity (GP = 46.82% on melanoma cells)
N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (118) Pyridin-3-yl, 4-Cl-benzylidene Not reported Not reported IC₅₀ = 0.275 µM (vs. erlotinib IC₅₀ = 0.417 µM)

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Cl) enhance hydrogen-bonding interactions with biological targets, as seen in GSK-3β inhibition .
  • Lipophilic substituents (e.g., dodecyl chain in 3h) improve membrane permeability but may reduce aqueous solubility .
  • Heteroaromatic substituents (e.g., pyridyl in compound 118) significantly boost cytotoxic potency, likely due to π-π stacking and additional hydrogen bonding .

Key Trends :

  • Heterocyclic Moieties Enhance Potency : Pyridyl-containing derivatives (e.g., compound 118) show superior cytotoxicity compared to phenyl-substituted analogues, likely due to enhanced target engagement .
  • Alkyl Chains vs. Aromatic Groups : While alkyl chains (e.g., dodecyl in 3h) improve pharmacokinetic properties, aromatic/heteroaromatic groups are critical for direct target binding .
Hydrogen Bonding and Crystallography

The 2-amino group in 1,3,4-oxadiazoles forms critical hydrogen bonds. For example:

  • In 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine, N–H⋯N interactions create a 3D network in the crystal lattice, stabilizing the structure .
  • In GSK-3β inhibitors, the oxadiazole N-atoms accept hydrogen bonds from Tyr134 and Val135, while the exocyclic NH donates a bond to Val135’s carbonyl oxygen .

The 4-chloro-2-methylphenyl group in the target compound may sterically hinder or enhance these interactions compared to simpler phenyl derivatives.

Biological Activity

5-(4-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings regarding its biological activity, including synthesis methods, biological evaluation, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The general synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving appropriate aryl amines and carboxylic acids or their derivatives.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance, a study evaluated various oxadiazole derivatives against multiple cancer cell lines as per the National Cancer Institute (NCI) protocol. The compound 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol showed significant activity against several cancer lines with a percentage growth inhibition (PGI) of over 55% at a concentration of 10 µM .

Table 1: Anticancer Activity of Selected Oxadiazole Derivatives

CompoundCell LinePGI (%) at 10 µM
6hSNB-1965.12
6hNCI-H46055.61
6hSNB-7554.68

Antimicrobial Activity

The antimicrobial properties of this class of compounds have also been extensively studied. A specific derivative was reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) for one derivative was found to be as low as 8 µg/mL against certain bacterial strains .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
6cE. coli817.0 ± 0.40
S. aureus817.0 ± 0.15
P. aeruginosaNot reportedNot reported

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is influenced by the substituents on the phenyl ring and the oxadiazole moiety itself. Electron-withdrawing groups such as chloro or nitro enhance the reactivity and biological efficacy of these compounds . Research indicates that modifications at specific positions on the phenyl ring can lead to significant changes in potency.

Case Studies

In a notable case study involving a series of synthesized oxadiazole derivatives, researchers conducted molecular docking studies to assess binding affinities with target proteins involved in cancer progression. The results indicated that certain compounds effectively bind to tubulin sites critical for cancer cell proliferation .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-(4-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2-amine, and what are the critical reaction conditions?

The compound is typically synthesized via cyclization reactions. For example, substituted hydrazides are treated with phosphorus oxychloride (POCl₃) at elevated temperatures (~90–120°C) to form the oxadiazole ring . Key steps include:

  • Hydrazide intermediate formation : Reacting carboxylic acid derivatives with hydrazine.
  • Cyclization : Using POCl₃ as a dehydrating agent under reflux conditions.
    Critical parameters include reaction temperature (optimized at 120°C for 3 hours), stoichiometry (3:1 molar ratio of POCl₃ to hydrazide), and pH adjustment during product isolation (pH 8–9 with ammonia) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

  • Single-crystal X-ray diffraction (XRD) : Determines bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming a 3D network) with precision (R factor = 0.045, wR = 0.124) .
  • Spectroscopy : IR confirms functional groups (e.g., C=N stretching at ~1600 cm⁻¹), while NMR (¹H/¹³C) identifies substituent positions .
  • Elemental analysis : Validates purity and molecular formula .

Q. What preliminary biological screening methods are used to evaluate its pharmacological potential?

  • Anticancer activity : One-dose assays (e.g., NCI-60 cell line panel) at 10 µM concentration .
  • Antioxidant potential : DPPH radical scavenging assays, comparing IC₅₀ values against ascorbic acid .
  • Bacterial/fungal inhibition : Agar diffusion methods with zone-of-inhibition measurements .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity for large-scale research applications?

  • Reagent optimization : Substituting POCl₃ with milder dehydrating agents (e.g., Burgess reagent) to reduce side reactions .
  • Microwave-assisted synthesis : Reducing reaction time (from hours to minutes) while maintaining yields >85% .
  • Chromatographic purification : Using preparative HPLC with C18 columns and acetonitrile/water gradients to isolate isomers .

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Dose-response validation : Re-evaluate activity using multiple concentrations (e.g., 0.1–100 µM) to confirm dose dependency .
  • Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time .
  • Statistical analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) and rule out false positives .

Q. What computational and experimental approaches predict the environmental fate of this compound?

  • QSAR modeling : Estimate biodegradability and toxicity using software like EPI Suite .
  • Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via LC-MS .
  • Partition coefficients : Measure logP values (e.g., using shake-flask method) to assess bioaccumulation potential .

Methodological Tables

Q. Table 1: Key Crystallographic Data for Structural Validation

ParameterValueSource
Space groupP 1
R factor0.045
Hydrogen bond (N–H⋯N)2.89 Å
Data-to-parameter ratio14.2

Q. Table 2: Comparative Bioactivity Assay Conditions

Assay TypeConditionsReference
Anticancer (NCI-60)10 µM, 48h incubation
DPPH radical scavenging0.1 mM DPPH, ethanol solvent
AntibacterialMueller-Hinton agar, 24h at 37°C

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